2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione
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Overview
Description
2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a modified sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups, followed by the introduction of the fluorine atom through selective fluorination reactions. The purine base is then constructed through a series of condensation and cyclization reactions. The final deprotection step yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of DNA and RNA replication. This makes it a potent antiviral and anticancer agent. The presence of the fluorine atom enhances its binding affinity to the target enzymes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6-one: Similar structure but lacks the fluorine and prop-2-ynyl groups.
2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purine-6-one: Contains a fluorine atom but differs in the sugar moiety and lacks the prop-2-ynyl group.
Uniqueness
The uniqueness of 2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the prop-2-ynyl group provides additional sites for chemical modification .
Properties
Molecular Formula |
C13H14FN5O5 |
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Molecular Weight |
339.28 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione |
InChI |
InChI=1S/C13H14FN5O5/c1-2-3-18-7-9(16-12(15)17-10(7)22)19(13(18)23)11-8(21)6(14)5(4-20)24-11/h1,5-6,8,11,20-21H,3-4H2,(H3,15,16,17,22)/t5-,6?,8+,11-/m1/s1 |
InChI Key |
TVTJUIAKQFIXCE-FQGVDISHSA-N |
Isomeric SMILES |
C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)F)O |
Canonical SMILES |
C#CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)F)O |
Origin of Product |
United States |
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